molecular formula C25H32FN3O5 B1148719 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-( CAS No. 1242012-53-8

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-(

Cat. No.: B1148719
CAS No.: 1242012-53-8
M. Wt: 473.5370832
InChI Key:
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. This compound is widely used in veterinary medicine and has significant applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the quinoline core, followed by the introduction of the cyclopropyl, ethylpiperazinyl, and fluoro groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, automated control systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has numerous scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other quinoline derivatives and studying their chemical properties.

    Biology: Investigated for its antibacterial activity and potential use in developing new antibiotics.

    Medicine: Explored for its therapeutic potential in treating bacterial infections in veterinary medicine.

    Industry: Utilized in the production of veterinary pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets include the DNA gyrase enzyme and the bacterial DNA itself, with the compound binding to the enzyme-DNA complex and preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with similar antibacterial activity but different pharmacokinetic properties.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.

    Norfloxacin: A quinolone used primarily for urinary tract infections with a different side effect profile.

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific structural features, such as the cyclopropyl and ethylpiperazinyl groups, which contribute to its distinct antibacterial activity and pharmacokinetic properties. These structural differences can result in variations in efficacy, spectrum of activity, and side effect profiles compared to other quinolone antibiotics.

Properties

CAS No.

1242012-53-8

Molecular Formula

C25H32FN3O5

Molecular Weight

473.5370832

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-(1,1-diMethylethoxy)-2-oxoethyl ester

Origin of Product

United States

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